Alpha-Tocopherol

概述

描述

Alpha-Tocopherol is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. It is a crucial nutrient known for its antioxidant properties, which help protect cell membranes from reactive oxygen species. The most biologically active form of this compound is this compound. This compound was discovered in 1922 and has since been recognized for its role in maintaining various bodily functions, including immune support and skin health .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-Tocopherol, particularly this compound, involves several steps. The process begins with the preparation of 2,3,5-trimethylhydroquinone (TMHQ), which is synthesized through the methylation of m-cresol to 2,3,6-trimethylphenol, followed by oxidation to 2,3,5-trimethylbenzoquinone (TMBQ), and finally hydrogenation to TMHQ. Another key intermediate is isophytol, which is prepared from linalool. The final step involves the condensation of TMHQ and isophytol through a Friedel-Crafts alkylation reaction catalyzed by acids .

Industrial Production Methods

Industrial production of this compound primarily relies on synthetic methods due to the high demand. Companies like BASF SE and Roche have developed efficient methods for the preparation of intermediates like 6-methyl-5-hepten-2-one, which is crucial for the synthesis of isophytol. The process involves semi-hydrogenation of alkynols and the use of solid acid catalysts to improve selectivity and reduce waste .

化学反应分析

Types of Reactions

Alpha-Tocopherol undergoes various chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its role as an antioxidant, where it reacts with free radicals to form more stable molecules.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and acids for catalyzing Friedel-Crafts alkylation. The conditions typically involve moderate temperatures and controlled environments to prevent degradation of the compound .

Major Products Formed

The major products formed from the reactions of this compound include tocored (5,6-tocopheryldione) and dimers, which result from the oxidation of this compound. These products are essential for understanding the antioxidant mechanism of this compound .

科学研究应用

Medical Applications

1.1 Antioxidant Properties and Disease Prevention

Alpha-tocopherol serves as a significant antioxidant, protecting cells from oxidative stress. Research indicates that higher serum levels of this compound are associated with reduced all-cause mortality and lower risks of chronic diseases such as cardiovascular disease and cancer. A long-term study involving 29,092 participants found that men with elevated serum this compound levels had significantly lower mortality rates from various causes, including cancer and cardiovascular diseases .

1.2 Cancer Prevention

The this compound, Beta-Carotene Cancer Prevention (ATBC) Study demonstrated that this compound supplementation reduced prostate cancer incidence by 34% among male smokers . The study highlighted the potential of this compound as a preventive agent against specific cancers while noting that beta-carotene supplementation was linked to increased lung cancer risk .

1.3 Cardiovascular Health

This compound's role in cardiovascular health is well-documented. It is believed to inhibit the oxidation of low-density lipoprotein cholesterol, thereby preventing atherosclerosis. Clinical studies have shown mixed results regarding its efficacy in heart disease prevention; however, its antioxidant properties remain a focal point for ongoing research .

1.4 Neurological Health

Recent studies suggest that this compound may have neuroprotective effects, potentially reducing the risk or delaying the onset of neurodegenerative diseases such as Alzheimer's disease. Its ability to mitigate oxidative stress in neuronal cells positions it as a candidate for therapeutic strategies aimed at neuroprotection .

Agricultural Applications

2.1 Stress Tolerance in Plants

This compound has been found to enhance stress tolerance in crops. Research indicates that its application can improve physiological responses in plants under abiotic stress conditions such as drought and salinity . For instance, studies on wheat plants showed that fertigation with this compound not only improved water stress tolerance but also enhanced seed yield and nutritional quality .

2.2 Role in Photosynthesis

In addition to improving stress tolerance, this compound has been shown to enhance photosynthesis in plants like sunflowers by maintaining chlorophyll integrity and promoting carbohydrate accumulation during water stress conditions . This suggests its potential utility in increasing crop yields under challenging environmental conditions.

Food Science Applications

3.1 Food Preservation

This compound is widely used as a natural preservative due to its antioxidant properties, which help prevent lipid oxidation in food products. Its incorporation into food packaging materials has been explored to extend shelf life and maintain nutritional quality .

3.2 Nutritional Supplementation

As a dietary supplement, this compound is often marketed for its health benefits, particularly in preventing oxidative damage associated with aging and chronic diseases. Its role as an essential nutrient underscores the importance of adequate dietary intake for maintaining health .

Summary Table: Key Applications of this compound

| Application Area | Key Findings |

|---|---|

| Medical | Reduces all-cause mortality; lowers cancer risk; potential neuroprotective effects |

| Agricultural | Enhances stress tolerance; improves photosynthesis; increases crop yield under stress conditions |

| Food Science | Acts as a natural preservative; maintains nutritional quality in food products |

作用机制

Alpha-Tocopherol exerts its effects primarily through its antioxidant properties. It neutralizes free radicals, which are highly reactive molecules that can damage cells and DNA. This action helps reduce inflammation and oxidative stress, which are associated with various chronic diseases. This compound is transported in plasma lipoproteins and is absorbed in the intestines, where it is packaged into chylomicrons and secreted into the systemic circulation .

相似化合物的比较

Alpha-Tocopherol is unique due to its eight different forms, including alpha, beta, gamma, and delta tocopherols and tocotrienols. Similar compounds include other antioxidants like Vitamin C and beta-carotene. this compound is distinct in its lipid-soluble nature, allowing it to integrate into cell membranes and provide protection against lipid peroxidation .

List of Similar Compounds

- Vitamin C

- Beta-carotene

- Selenium

- Coenzyme Q10

This compound stands out due to its comprehensive role in protecting cell membranes and its involvement in various biological processes.

生物活性

Alpha-tocopherol, a form of vitamin E, is recognized for its significant biological activities, particularly its antioxidant properties and its role in cellular signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on health, and findings from key studies.

This compound functions primarily as an antioxidant, protecting cells from oxidative stress by scavenging free radicals. Its biological activity is mediated through several mechanisms:

- Antioxidant Activity : this compound neutralizes reactive oxygen species (ROS), thereby preventing cellular damage. This action is crucial in reducing the risk of chronic diseases associated with oxidative stress.

- Gene Regulation : It influences gene expression related to inflammation and cell proliferation. Studies have shown that this compound can modulate the expression of genes involved in lipid metabolism and inflammatory responses .

- Cell Signaling : this compound interacts with various signaling pathways, including inhibition of protein kinase C (PKC) and activation of protein phosphatase 2A. These interactions can affect cell growth and differentiation .

Health Implications

The health implications of this compound have been extensively studied, particularly concerning cancer prevention and cardiovascular health.

- Cancer Prevention : The this compound, Beta-Carotene Cancer Prevention (ATBC) Study revealed that this compound supplementation (50 mg/day) reduced prostate cancer incidence by 32% among male smokers . However, it did not significantly affect lung cancer incidence during the study or post-intervention follow-up .

- Cardiovascular Health : this compound's anti-inflammatory properties suggest potential benefits in cardiovascular health. It may reduce the risk of atherosclerosis by inhibiting monocyte adhesion to endothelial cells and regulating lipid profiles .

1. ATBC Study

The ATBC Study was a landmark trial that provided insights into the effects of this compound on cancer incidence among 29,133 male smokers. Key findings include:

- A significant reduction in prostate cancer incidence among those receiving this compound.

- An increase in lung cancer incidence associated with beta-carotene supplementation but no adverse effects linked to this compound alone.

| Supplementation Group | Prostate Cancer Incidence | Lung Cancer Incidence |

|---|---|---|

| This compound | 32% lower | No significant change |

| Beta-Carotene | Increased risk | 18% higher |

2. Gene Expression Studies

Research has demonstrated that this compound affects gene expression related to lipid metabolism and antioxidant defense. For instance:

属性

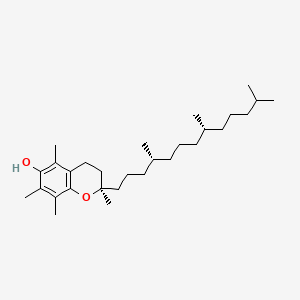

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UQIPPQJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vitamin E function as an antioxidant?

A1: Vitamin E, primarily as α-tocopherol, acts as a potent chain-breaking antioxidant by scavenging free radicals, particularly lipid peroxyl radicals. These radicals are formed during lipid peroxidation, a process that damages cell membranes. α-Tocopherol donates a hydrogen atom to the lipid peroxyl radical, neutralizing it and preventing further propagation of the damaging chain reaction [, , , ].

Q2: What is the role of vitamin E in preventing red blood cell hemolysis?

A2: Vitamin E deficiency can lead to increased red blood cell (RBC) hemolysis due to oxidative damage to the cell membrane. Studies suggest that vitamin E may stabilize the RBC membrane, protecting it from oxidative damage caused by free radicals and potentially by stabilizing it against enzyme deficiencies like G-6-P dehydrogenase (GGPD) or glutathione synthetase deficiencies [].

Q3: Can vitamin E affect platelet function?

A3: Yes, Vitamin E has been shown to inhibit platelet aggregation [, ]. This effect is likely linked to its antioxidant properties and its ability to regulate the metabolism of arachidonic acid, a precursor to molecules involved in platelet aggregation.

Q4: How does vitamin E impact the immune system?

A4: Vitamin E plays a multifaceted role in immune function. It helps maintain the integrity of immune cells by protecting them from oxidative damage. Some studies suggest that vitamin E can modulate the inflammatory response by influencing the production of cytokines like tumor necrosis factor (TNF) [].

Q5: Does vitamin E offer any benefits in heart transplantation?

A5: Research in rat models suggests that vitamin E treatment before and after heart transplantation may reduce oxidative stress and inflammation, leading to better graft quality []. This effect is linked to changes in the expression of genes involved in oxygen detoxification, adhesion molecule production, and stress response.

Q6: What is the molecular formula and weight of α-tocopherol?

A6: The molecular formula of α-tocopherol is C29H50O2, and its molecular weight is 430.71 g/mol.

Q7: How does the packaging of soybean seeds affect the stability of vitamin E and essential fatty acids during storage?

A7: Studies have shown that packaging soybean seeds in aluminum foil or polyethylene bags helps preserve vitamin E, linoleic acid, and linolenic acid content better than storing them in paper bags or leaving them unpacked []. This suggests that these packaging materials offer better protection against factors that contribute to degradation during storage.

Q8: How does the route of vitamin E administration (intraruminal vs. intraduodenal) affect its absorption in sheep?

A8: Intraruminal administration of vitamin E (α-tocopherol, α-tocopherol acetate, and DL-α-tocopherol) in sheep resulted in higher plasma concentrations and bioavailability compared to intraduodenal administration []. This suggests that the rumen environment may enhance the absorption of vitamin E supplements.

Q9: Does dietary vitamin C intake influence the effects of vitamin E on mortality in men?

A9: In a study focusing on men over 65, vitamin E supplementation showed a mortality reduction benefit only in those with above-median dietary vitamin C intake and who smoked less than a pack of cigarettes per day []. This finding suggests a potential synergistic interaction between vitamin E and vitamin C in specific subgroups.

Q10: Can vitamin E supplementation influence osteoclastogenesis in cases of ovarian hormone deficiency?

A10: Research in a rat model of ovarian hormone deficiency showed that vitamin E supplementation reduced the number of osteoclasts (cells responsible for bone resorption) in the bone marrow []. This finding suggests a potential role of vitamin E in mitigating bone loss associated with estrogen deficiency.

Q11: Does vitamin E protect against nicotine-induced damage in rats?

A11: A study on rats indicated that both nanonaringenin and vitamin E, when co-administered with nicotine, exhibited protective effects against nicotine-induced behavioral, biochemical, and histological changes. These antioxidants modulated redox markers, neurotransmitters, and attenuated neuronal damage, suggesting their potential in mitigating nicotine-related harm [].

Q12: What are the potential risks of high-dose vitamin E supplementation?

A12: A meta-analysis of randomized trials found a statistically significant increase in all-cause mortality associated with high-dose (≥400 IU/d) vitamin E supplementation []. This finding highlights the potential risks of exceeding recommended vitamin E intake and emphasizes the need for caution with high-dose supplementation.

Q13: Was intravenous vitamin E associated with adverse effects in neonatal piglets?

A13: Yes, in a study on neonatal piglets, rapid intravenous injection of vitamin E emulsions led to a massive accumulation of the vitamin in the spleen, liver, and lungs. This accumulation was associated with tissue changes and a potential increased susceptibility to sepsis and/or abnormal pulmonary function []. This highlights the importance of cautious administration and potential risks associated with specific formulations and routes of administration.

Q14: How can vitamin E be incorporated into contact lenses for drug delivery?

A14: Vitamin E can be incorporated into contact lenses by soaking them in solutions of vitamin E dissolved in ethanol-water mixtures []. This method allows for the creation of vitamin E barriers within the lens material, enabling sustained drug release and potentially improving bioavailability.

Q15: What analytical methods are commonly used to determine vitamin E levels?

A15: Several methods are available for vitamin E analysis, including high-performance liquid chromatography (HPLC), gas chromatography (GC), thin-layer chromatography (TLC), and spectrophotometry []. These methods vary in their sensitivity, specificity, and applicability for different sample types.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。